molecular formula C9H10ClN3O B2591048 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole CAS No. 111507-99-4

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2591048
CAS No.: 111507-99-4
M. Wt: 211.65
InChI Key: AYNZQIDTMXAFLO-UHFFFAOYSA-N
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Description

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a chemical compound characterized by its unique structure, which includes a benzotriazole ring substituted with a 2-chloro-1-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chloro-1-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted benzotriazoles, aldehydes, acids, and reduced benzotriazole derivatives .

Scientific Research Applications

1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzotriazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 1-(2-Bromo-1-methoxyethyl)-1H-1,2,3-benzotriazole
  • 1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole
  • 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzimidazole

Uniqueness: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxyethyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

1-(2-chloro-1-methoxyethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c1-14-9(6-10)13-8-5-3-2-4-7(8)11-12-13/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNZQIDTMXAFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCl)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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